3-(benzofuran-3-yl)-4-(5-bromo-1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione
Overview
Description
BIP-135 is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme involved in various cellular processes, including metabolism, cell division, and apoptosis. BIP-135 has shown significant neuroprotective effects and is primarily used in scientific research to study its potential therapeutic applications .
Mechanism of Action
Target of Action
The primary targets of BIP-135 are GSK-3α and GSK-3β , two homologous isoforms of Glycogen synthase kinase-3 (GSK-3) . GSK-3 is a member of the serine/threonine kinase family and regulates a diverse array of intracellular processes through the phosphorylation of its protein substrates .
Mode of Action
BIP-135 acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of GSK-3 . It has IC50s of 16 nM and 21 nM for GSK-3α and GSK-3β, respectively .
Biochemical Pathways
GSK-3 is involved in various signaling pathways, including the PI3K/Akt mediated apoptosis cascade . Inhibition of GSK-3 by BIP-135 can lead to the elevation of survival motor neuron (SMN) levels in certain cell types .
Result of Action
BIP-135 has been shown to increase the survival motor neuron (SMN) protein levels at a dose of 25 μM in human SMA fibroblasts . It also exhibits a neuroprotective effect .
Biochemical Analysis
Biochemical Properties
BIP-135 plays a crucial role in biochemical reactions by inhibiting the activity of GSK-3, a serine/threonine kinase involved in various intracellular processes. GSK-3 has two isoforms, GSK-3α and GSK-3β, both of which are targeted by BIP-135 with high affinity (IC50 values of 16 nM and 21 nM, respectively) . The compound also exhibits modest activity towards other kinases such as PKCβ, DYRK1B, and PI3Kα . By inhibiting GSK-3, BIP-135 modulates the phosphorylation of its protein substrates, thereby influencing numerous cellular pathways.
Cellular Effects
BIP-135 exerts significant effects on various cell types and cellular processes. In human SMA fibroblasts, BIP-135 increases the levels of survival motor neuron (SMN) protein, which is crucial for motor neuron function . The compound also demonstrates neuroprotective properties in models of oxidative stress-induced neurodegeneration . Additionally, BIP-135 influences cell signaling pathways, gene expression, and cellular metabolism by modulating GSK-3 activity.
Molecular Mechanism
The molecular mechanism of BIP-135 involves its selective and ATP-competitive inhibition of GSK-3. By binding to the ATP-binding site of GSK-3, BIP-135 prevents the phosphorylation of downstream substrates, thereby altering various signaling pathways . This inhibition leads to increased SMN protein levels, which is particularly beneficial in the context of SMA . Furthermore, BIP-135’s interaction with GSK-3 affects gene expression and cellular metabolism, contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BIP-135 have been observed to change over time. The compound is stable and well-tolerated in animal models, with no significant toxicity or adverse effects reported . Long-term studies have shown that BIP-135 can prolong the median survival time of SMA model mice, indicating its potential for sustained therapeutic benefits . Additionally, the stability and degradation of BIP-135 in vitro and in vivo have been studied to ensure its efficacy over extended periods.
Dosage Effects in Animal Models
The effects of BIP-135 vary with different dosages in animal models. At a dose of 25 μM, BIP-135 significantly increases SMN protein levels in human SMA fibroblasts . Higher concentrations may exhibit a bell-shaped dose-response curve due to some toxicity . In animal studies, BIP-135 has been shown to be well-tolerated, with no decrease in body weight observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential adverse effects.
Metabolic Pathways
BIP-135 is involved in metabolic pathways related to GSK-3 inhibition. By modulating the activity of GSK-3, BIP-135 influences various metabolic processes, including glycogen synthesis and glucose metabolism . The compound’s interaction with GSK-3 also affects the phosphorylation status of key metabolic enzymes, thereby altering metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of BIP-135 within cells and tissues are critical for its therapeutic efficacy. BIP-135 is likely transported via specific transporters or binding proteins that facilitate its cellular uptake and distribution . Once inside the cells, BIP-135 accumulates in specific compartments where it exerts its inhibitory effects on GSK-3. The localization and accumulation of BIP-135 are essential for its activity and function.
Subcellular Localization
BIP-135’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with GSK-3 and other biomolecules . Post-translational modifications and targeting signals may influence the subcellular localization of BIP-135, ensuring its precise action within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
BIP-135 can be synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Formation of the Indole Derivative: The synthesis begins with the preparation of a 5-bromo-1-methyl-1H-indole derivative.
Coupling Reaction: This indole derivative is then coupled with a benzofuran derivative through a palladium-catalyzed cross-coupling reaction.
Cyclization: The coupled product undergoes cyclization to form the pyrrole-2,5-dione core structure of BIP-135.
The reaction conditions often involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium acetate. The reactions are typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for BIP-135 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent product quality, and implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
BIP-135 undergoes several types of chemical reactions, including:
Oxidation: BIP-135 can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within BIP-135, potentially altering its biological activity.
Substitution: Substitution reactions, particularly on the indole and benzofuran rings, can lead to the formation of analogs with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation or alkylation reagents are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated analogs.
Scientific Research Applications
BIP-135 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of glycogen synthase kinase-3 and its effects on various biochemical pathways.
Biology: Investigated for its role in cellular processes such as apoptosis, cell division, and differentiation.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases, including spinal muscular atrophy and Alzheimer’s disease
Industry: Potential applications in the development of new pharmaceuticals targeting glycogen synthase kinase-3.
Comparison with Similar Compounds
Similar Compounds
Lithium Chloride: Another inhibitor of glycogen synthase kinase-3, commonly used in research.
SB-216763: A selective inhibitor of glycogen synthase kinase-3 with similar applications.
CHIR-99021: A potent and selective inhibitor of glycogen synthase kinase-3, often used in stem cell research.
Uniqueness of BIP-135
BIP-135 is unique due to its high selectivity and potency for glycogen synthase kinase-3, with IC50 values of 16 nM and 21 nM for GSK-3α and GSK-3β, respectively . Its neuroprotective effects and ability to increase survival motor neuron protein levels make it particularly valuable in research related to neurodegenerative diseases.
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
3-(1-benzofuran-3-yl)-4-(5-bromo-1-methylindol-3-yl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrN2O3/c1-24-9-14(13-8-11(22)6-7-16(13)24)18-19(21(26)23-20(18)25)15-10-27-17-5-3-2-4-12(15)17/h2-10H,1H3,(H,23,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQJCKAXFJBYKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)Br)C3=C(C(=O)NC3=O)C4=COC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941575-71-9 | |
Record name | 941575-71-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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